molecular formula C8H11ClN2O2S B050780 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride CAS No. 720720-96-7

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Cat. No. B050780
M. Wt: 234.7 g/mol
InChI Key: ZWIYEBIMFPQYDI-UHFFFAOYSA-N
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Description

"5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride" is a compound that falls under the category of heterocyclic compounds. This category is known for its significance in pharmaceutical chemistry due to the unique properties that these compounds possess, including their biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or novel synthesis methods that allow for the construction of complex molecular architectures. For instance, novel synthesis and reactions involving dialkyl-4,6-dioxo-tetrahydroisothiazolo pyrimidine carbonitriles and derivatives of 4-oxo-tetrahydrothiaindene have been developed, showcasing the versatility of synthetic approaches in generating structurally diverse heterocycles (Chang et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of heterocyclic compounds like "5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride" and its analogs often involves X-ray crystallography or spectroscopic methods to determine the arrangement of atoms within the molecule and the nature of its 3D conformation. The study of the crystal structure of related compounds reveals intricate details about their molecular geometry and intermolecular interactions (Canfora et al., 2010).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions that modify their structure and, consequently, their chemical properties. For example, bromination, diazo-coupling, and microwave-assisted synthesis techniques have been applied to synthesize isothiazolopyridines, demonstrating the chemical reactivity of these compounds and the potential to generate novel derivatives with interesting properties (Youssef et al., 2012).

Scientific Research Applications

  • Anticoagulant Activity : A study explored the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a binding element in non-amidine factor Xa inhibitors, suitable for orally available anticoagulants. The compound displayed potent anti-factor Xa activity and extended prothrombin time in rats, suggesting potential as an anticoagulant (Haginoya et al., 2004).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds utilized 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. These studies contribute to the broader understanding of the chemistry of pyridine-based heterocycles (El-Kashef et al., 2010).

  • Improved Synthesis Methods : Improved synthesis methods for tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts, which are derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have been developed. These methods are important for the facile preparation of related thiazolopyridine and tetrahydrothiazolopyridine derivatives (Haginoya et al., 2004).

  • Synthesis of Pyrimidinethiols and Thiazolo[5,4-D]pyrimidines : The preparation of pyrimidinethiols and thiazolo[5,4-d]pyrimidines involved reactions using derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds are significant in medicinal chemistry for developing novel pharmaceuticals (Harnden & Hurst, 1990).

  • Antibacterial Activity : A study involving the synthesis of 4-methylthiazole-5-carboxylic acid derivatives, which include a 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine component, found moderate to good antimicrobial activity, suggesting potential use in antibacterial applications (Babu et al., 2016).

  • Anticonvulsant Activities : Research on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structurally related to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, evaluated their anticonvulsant activities. One compound in particular showed promising results in both experimental methods used for testing anticonvulsant activity (Wang et al., 2019).

Future Directions

The compound is used as a reagent in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives , suggesting potential applications in pharmaceutical development and drug discovery research .

properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIYEBIMFPQYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456966
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

CAS RN

720720-96-7
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To lithium 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (3.00 g) was added 1N HCl in ethanol (36 mL), and the mixture was stirred at room temperature for 1 hour. The precipitated crystals were collected by filtration, and were washed with ethanol (9 mL). The wet crystal was dried at room temperature under reduced pressure, to thereby give 2.76 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

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